4-Hydroxypyroglutamic acid methyl ester
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Overview
Description
4-Hydroxypyroglutamic acid methyl ester is a derivative of Pyroglutamic acid (also known as PCA, 5-oxoproline, pidolic acid), which is a ubiquitous but understudied natural amino acid . The names of pyroglutamic acid conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. A study presents a convenient and high yield method for preparing 4-hydroxypyroglutamic acids from N-Boc-4-silyloxy and 4-acetoxy proline methyl esters under ethyl acetate/water biphase conditions . Another approach involves the use of nitroso-cyclopentadiene Diels-Alder cycloadducts .
Molecular Structure Analysis
Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization . Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .
Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions .
Physical and Chemical Properties Analysis
Esters are derived from carboxylic acids. A carboxylic acid contains the -COOH group, and in an ester the hydrogen in this group is replaced by a hydrocarbon group .
Mechanism of Action
Safety and Hazards
Future Directions
The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . The recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions, provide insight into the most significant ways to convert fatty esters into valuable products .
Properties
IUPAC Name |
methyl (2S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-WUCPZUCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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